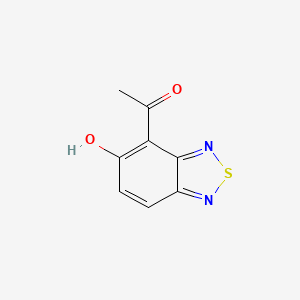
Ethanone, 1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone is a chemical compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyl group and the ethanone moiety in its structure makes it a unique compound with specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone typically involves the reaction of 5-hydroxybenzo[c][1,2,5]thiadiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(5-oxo-benzo[c][1,2,5]thiadiazol-4-yl)ethanone or 1-(5-carboxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone.
Reduction: Formation of 1-(5-hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanol.
Substitution: Formation of 1-(5-halo-benzo[c][1,2,5]thiadiazol-4-yl)ethanone.
Applications De Recherche Scientifique
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer properties by inducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Similar structure but with an oxygen atom instead of sulfur.
Benzo[c][1,2,5]thiadiazoles: Compounds with different substituents on the benzene ring.
Uniqueness
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone is unique due to the presence of both the hydroxyl group and the ethanone moiety, which impart specific chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
120893-39-2 |
|---|---|
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)ethanone |
InChI |
InChI=1S/C8H6N2O2S/c1-4(11)7-6(12)3-2-5-8(7)10-13-9-5/h2-3,12H,1H3 |
Clé InChI |
XWORRWXDYWSAEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC2=NSN=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


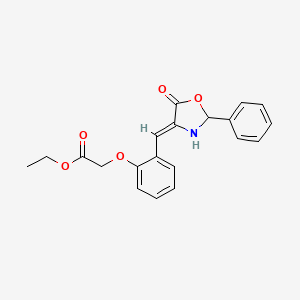
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)



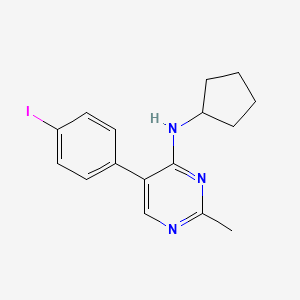
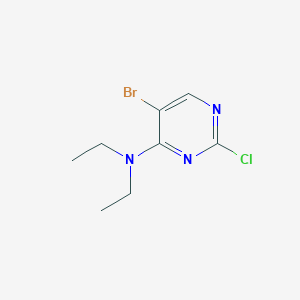
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
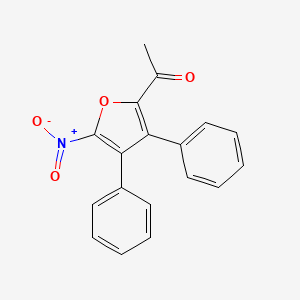
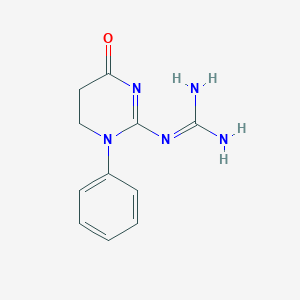
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
